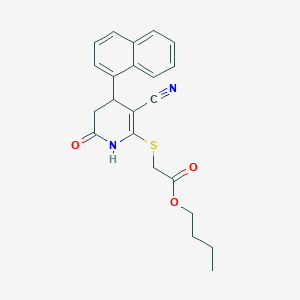
N-(3,4-Dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other organs. Adenosine is an endogenous purine nucleoside that acts as a neuromodulator and plays a key role in the regulation of various physiological processes. By blocking the adenosine A1 receptor, DPCPX inhibits the inhibitory effects of adenosine on neurotransmitter release and neuronal activity, leading to increased neurotransmitter release and enhanced neuronal activity.
Biochemical and Physiological Effects:
DPCPX has been shown to have a number of biochemical and physiological effects, including increased neurotransmitter release, enhanced neuronal activity, and neuroprotection. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPCPX is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, it is important to note that DPCPX has some limitations for lab experiments, including its relatively short half-life and its potential off-target effects on other adenosine receptors.
Zukünftige Richtungen
There are several future directions for research on DPCPX, including the development of more potent and selective adenosine A1 receptor antagonists, the investigation of the molecular mechanisms underlying its neuroprotective effects, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of DPCPX in combination with other drugs or therapies may have synergistic effects and enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of DPCPX involves the reaction of 1,3-dipropyl-8-(3,4-dihydro-2H-chromen-4-yl)-xanthine with acryloyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain DPCPX in high purity and yield.
Wissenschaftliche Forschungsanwendungen
DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemic stroke. It has been shown to have neuroprotective effects in animal models of these diseases by blocking the adenosine A1 receptor, which is involved in the regulation of neuronal activity and the modulation of neurotransmitter release.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(18)16-9-7-15(19)17-12-8-10-20-13-6-4-3-5-11(12)13/h2-6,12H,1,7-10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSZWKMZFAFPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1CCOC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2672971.png)

![5-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2672973.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2672975.png)

![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(furan-2-yl)acrylamide](/img/structure/B2672978.png)
![1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2672980.png)

![5-(1,2-dithiolan-3-yl)-N-[1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethyl]pentanamide](/img/structure/B2672985.png)
![3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2672986.png)